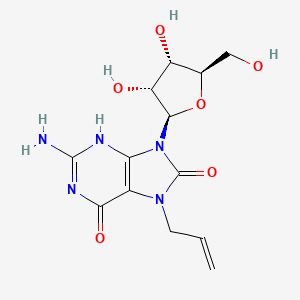
Loxoribine
描述
洛索利宾是一种合成的鸟苷类似物,以其强大的免疫刺激特性而闻名。 它主要被认为是Toll样受体7 (TLR7)的选择性激动剂,在抗病毒免疫反应中起着至关重要的作用
科学研究应用
洛索利宾在科学研究中有广泛的应用,包括:
免疫治疗: 作为TLR7激动剂,洛索利宾用于刺激免疫系统,使其成为癌症免疫治疗的潜在候选药物.
疫苗佐剂: 它通过激活TLR7增强对疫苗的免疫反应.
抗病毒研究: 洛索利宾激活抗病毒免疫反应的能力使其在研究病毒感染方面具有价值.
细胞研究: 它用于研究树突状细胞和自然杀伤细胞的成熟和激活.
作用机制
洛索利宾通过特异性激活Toll样受体7 (TLR7) 发挥其作用。 这种激活需要内体成熟,并导致先天免疫系统的刺激 . 涉及的分子靶点和途径包括:
TLR7激活: 洛索利宾与TLR7结合,触发信号级联反应。
MyD88依赖性途径: TLR7的激活导致衔接蛋白MyD88的募集,进而激活下游信号分子.
细胞因子产生: 这种信号级联反应导致促炎细胞因子和I型干扰素的产生,增强免疫反应.
生化分析
Biochemical Properties
Loxoribine is involved in various biochemical reactions, primarily through its interaction with Toll-like receptor 7 (TLR7). Upon binding to TLR7, this compound activates downstream signaling pathways that lead to the production of type I interferons and pro-inflammatory cytokines . This interaction is crucial for the activation of innate immune responses. Additionally, this compound does not stimulate Toll-like receptor 8 (TLR8), highlighting its specificity for TLR7 .
Cellular Effects
This compound exerts significant effects on various cell types, particularly immune cells. It enhances the activation of dendritic cells, B cells, and natural killer cells, leading to a robust immune response . In cancer cells, this compound has been shown to increase chemoresistance and promote tumor progression in certain contexts . It also influences cell signaling pathways, such as the NF-κB and STAT3 pathways, which are critical for immune regulation and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to Toll-like receptor 7 (TLR7) within endosomal compartments. This binding triggers the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7 . These transcription factors then induce the expression of genes involved in the antiviral response and inflammation. This compound’s specificity for TLR7 ensures targeted activation of immune responses without affecting other Toll-like receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound induces a strong immune response, characterized by the production of cytokines and activation of immune cells . Prolonged exposure can lead to desensitization of TLR7, reducing the compound’s efficacy. Additionally, this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound effectively stimulates the immune system without causing significant adverse effects . At higher doses, it can induce toxicity and adverse reactions, such as excessive inflammation and tissue damage . The therapeutic window for this compound is therefore narrow, requiring careful dosage optimization in experimental and clinical settings.
Metabolic Pathways
This compound is metabolized primarily through enzymatic pathways involving nucleoside phosphorylases and kinases . These enzymes facilitate the conversion of this compound into its active metabolites, which then exert their immunostimulatory effects. The metabolic pathways of this compound are crucial for its bioavailability and efficacy in vivo .
Transport and Distribution
Within cells, this compound is transported and distributed via endosomal pathways. It is taken up by endocytosis and localized within endosomes, where it interacts with Toll-like receptor 7 (TLR7) . This endosomal localization is essential for the activation of TLR7 and subsequent immune responses. This compound’s distribution within tissues is influenced by its solubility and stability in biological fluids .
Subcellular Localization
This compound’s subcellular localization is primarily within endosomal compartments, where it binds to Toll-like receptor 7 (TLR7) . This specific localization is facilitated by endosomal targeting signals and post-translational modifications that direct this compound to these compartments. The endosomal environment is critical for this compound’s activity, as it ensures effective interaction with TLR7 and subsequent immune activation .
准备方法
合成路线和反应条件
洛索利宾是通过在N7和C8位置对鸟苷进行衍生化而合成的。合成涉及以下步骤:
起始原料: 鸟苷。
衍生化: 鸟苷在N7和C8位置被衍生化形成洛索利宾.
工业生产方法
洛索利宾的工业生产涉及使用类似衍生化技术的规模化合成。 该化合物通常以白色至灰白色固体的形式生产,并储存在4°C下以保持稳定性 .
化学反应分析
反应类型
洛索利宾会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化。
还原: 还原反应可以改变洛索利宾上的官能团。
取代: 取代反应可以在衍生化位置发生.
常见试剂和条件
氧化: 常见的氧化剂如过氧化氢或高锰酸钾。
还原: 还原剂如硼氢化钠。
取代: 使用叠氮化钠等试剂的亲核取代反应.
形成的主要产物
相似化合物的比较
洛索利宾与其他TLR7激动剂进行比较,突出了其独特性:
咪喹莫特: 另一个具有抗病毒和抗肿瘤特性的TLR7特异性配体.
瑞喹莫特: 具有更广泛免疫刺激作用的TLR7/8激动剂.
异索利宾: 与洛索利宾相似,但具有不同的结构修饰.
类似化合物的列表
- 咪喹莫特
- 瑞喹莫特
- CL097
- CL075
- 溴吡酮
- 替洛酮
- 异索利宾
洛索利宾对TLR7的特异性和其强大的免疫刺激特性使其成为科学研究和潜在治疗应用中的一种独特且有价值的化合物。
属性
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRFBBZFHHYGT-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046748 | |
| Record name | Loxoribine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121288-39-9 | |
| Record name | Loxoribine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121288-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loxoribine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121288399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loxoribine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOXORIBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CAS0V66OI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


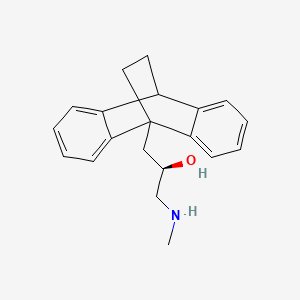

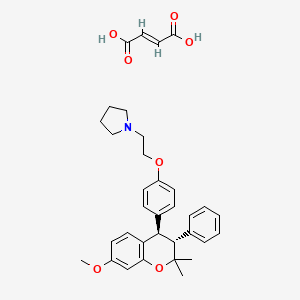
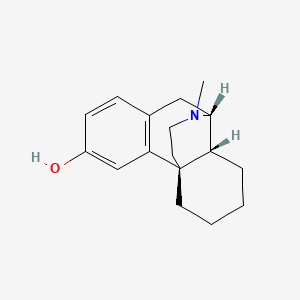
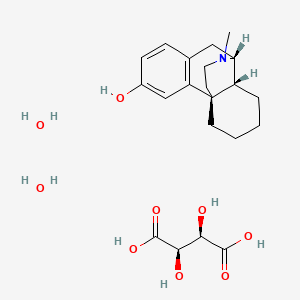
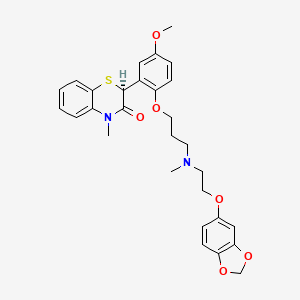
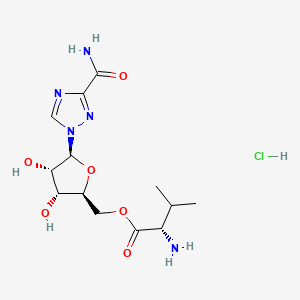
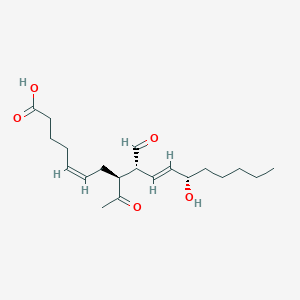
![5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1675192.png)
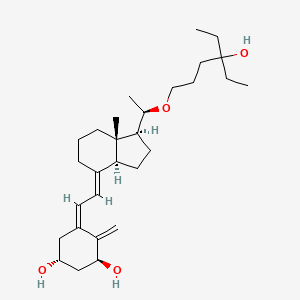
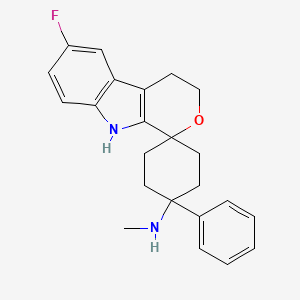
![Phosphonic acid, [1,2-ethanediylbis[nitrilobis(methylene)]]tetrakis-, pentasodium salt](/img/structure/B1675195.png)


